Methyl 2-chloronicotinate
Overview
Description
Methyl 2-chloronicotinate is a chemical compound with the molecular formula C7H6ClNO2. It has an average mass of 171.581 Da and a monoisotopic mass of 171.008713 Da .
Synthesis Analysis
Methyl 2-chloronicotinate can be synthesized by adding 15.76g (0.1 µM) 2-chloro-3-picolinic acid to 100 ml methanol under an ice bath, followed by the addition of 17.85g (0.15 µM) thionyl chloride. The mixture is then stirred and heated to reflux for 8 hours. The reaction is tracked using thin layer chromatography until the raw materials point disappears .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloronicotinate is characterized by the presence of 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound has a molar refractivity of 41.0±0.3 cm³ and a polarizability of 16.3±0.5 10^-24 cm³ .
Physical And Chemical Properties Analysis
Methyl 2-chloronicotinate has a density of 1.3±0.1 g/cm³, a boiling point of 238.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.5±3.0 kJ/mol and a flash point of 97.9±21.8 °C .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“Methyl 2-chloronicotinate” and its derivatives are important intermediates for the synthesis of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides . They are also used in the synthesis of pranoprofen and diflufenican .
Methods of Application or Experimental Procedures
The 2-morpholinonicotinic acid, a derivative of “Methyl 2-chloronicotinate”, was synthesized from commercially available dichloro-hydrochloric acid through three steps: esterification, nucleophilic substitution, and hydrolysis . The structures were confirmed by MS .
Results or Outcomes
The synthetic method was optimized, and the total yield of the three steps was 93% . The reaction has simple steps, mild conditions, simple post-treatment application prospects .
“Methyl 2-chloronicotinate” is often used as a building block in the synthesis of more complex molecules. Its chloro group can be replaced by various nucleophiles, and its ester group can be hydrolyzed, reduced, or reacted with Grignard or organolithium reagents. This makes it a valuable tool in the hands of synthetic chemists .
Safety And Hazards
Methyl 2-chloronicotinate should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, DO NOT eat, drink or smoke. Keep containers securely sealed when not in use .
properties
IUPAC Name |
methyl 2-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAJZBZLONIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193161 | |
Record name | Methyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloronicotinate | |
CAS RN |
40134-18-7 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40134-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloronicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040134187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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